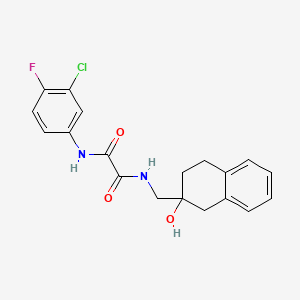

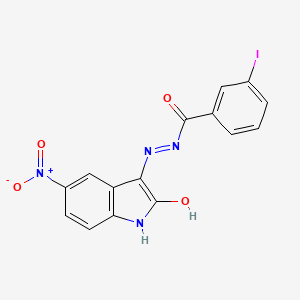

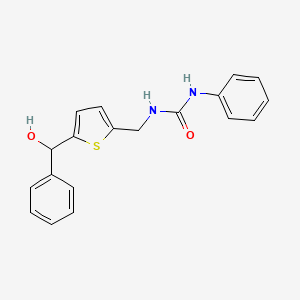

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Chemical and Spectroscopic Properties

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea, as part of the 3-hydroxythiophene system, exhibits unique chemical and spectroscopic properties. Studies have shown that 3-hydroxythiophenes, which share a similar structural framework, can spontaneously dimerise and exist in solvent-dependent equilibriums with their tautomers. These compounds demonstrate regioselective O-alkylation and O-acylation and can undergo equilibrium conjugate addition with nucleophiles. This chemical behavior is significant in synthesizing various compounds, including those with potential biological applications (Hunter & Mcnab, 2010).

Radiochemical Synthesis for Alzheimer's Disease Detection

In the field of medical imaging and diagnostics, compounds structurally related to this compound have been utilized. For instance, [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, has been synthesized for potential detection of Alzheimer's disease prior to amyloid β aggregation. This highlights the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).

Fluorescence Sensing Applications

Thiourea derivatives, which share a structural resemblance to this compound, have been used as fluorescence sensors. For example, a synthesized sensor showed significant fluorescence intensity increase in the presence of specific metal ions. Such compounds can be applied in analytical chemistry for the detection and quantification of metal ions, offering a pathway for environmental monitoring and biomedical applications (Wang et al., 2016).

Structural Studies in Solid-State Chemistry

Research on N-phenyl thioureas with ortho hydroxyl substituents, closely related to this compound, has provided valuable insights into their structural and hydrogen bonding properties in solid-state chemistry. These studies contribute to a better understanding of molecular interactions and conformations, which is crucial in the development of new materials and pharmaceuticals (Wawer et al., 2000).

Development of Pharmaceutical Agents

Compounds similar to this compound have been explored in the development of pharmaceutical agents. For example, the study of N-hydroxyurea derivatives in creating 5-lipoxygenase inhibitors for asthma treatment exemplifies the pharmaceutical applications of such compounds. These studies contribute to the discovery and development of new therapeutic agents (Damon et al., 2004).

Mécanisme D'action

Target of Action

Thiophene-based compounds are known to have a variety of biological effects . .

Mode of Action

The mode of action of thiophene-based compounds can vary widely depending on their specific structure and the biological targets they interact with . Without specific information on this compound, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, often resulting in therapeutic effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Result of Action

The results of the action of thiophene-based compounds can include a variety of cellular and molecular effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of thiophene-based compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Orientations Futures

Propriétés

IUPAC Name |

1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(14-7-3-1-4-8-14)17-12-11-16(24-17)13-20-19(23)21-15-9-5-2-6-10-15/h1-12,18,22H,13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIMIDICWXCKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

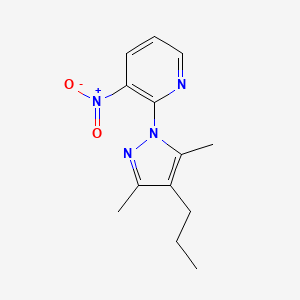

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)

![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)